molecular formula C8H5ClF4 B1521812 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene CAS No. 1099598-24-9

4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene

Cat. No. B1521812
M. Wt: 212.57 g/mol
InChI Key: HIIQQIYUDSBFOB-UHFFFAOYSA-N
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Description

4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C8H5ClF4 . It has a molecular weight of 212.57 . The compound is used in proteomics research .


Molecular Structure Analysis

The InChI code for 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene is 1S/C8H5ClF4/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.57 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the web search results.

Scientific Research Applications

Electrochemical Fluorination of Aromatic Compounds

Electrochemical fluorination has been explored for various aromatic compounds, including benzene derivatives, using novel electrolytes for high current densities and efficiencies. This method produced electrochemically stable fluorinated products, highlighting the potential for synthesizing complex fluorinated compounds like 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene through electrochemical routes (Momota, Morita, & Matsuda, 1993).

Catalytic Friedel-Crafts Acylation

The Friedel-Crafts acylation of benzene and its derivatives, including chlorobenzene and fluorobenzene, using hafnium (IV) triflate and trifluoromethanesulfonic acid as catalysts, was successful, yielding aromatic ketones in good yields. This demonstrates the feasibility of functionalizing aromatic compounds, which could be applicable for synthesizing compounds with structures similar to 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene (Kobayashi & Iwamoto, 1998).

Synthesis of Aryl- and Alkylanilines

The photodehalogenation of haloanilines in the presence of aromatics and alkenes has been studied, leading to the synthesis of aryl- and alkylanilines. This research could provide insights into the reactions and manipulations of halogenated aromatic compounds, potentially relevant to synthesizing derivatives of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene (Fagnoni, Mella, & Albini, 1999).

Safety And Hazards

The compound is labeled as an irritant . More detailed safety information and handling precautions should be available in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIQQIYUDSBFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233752
Record name 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene

CAS RN

1099598-24-9
Record name 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099598-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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